molecular formula C23H23N3O5S B2753216 (Z)-2-(1,3-dioxoisoindolin-2-yl)-N-(6-ethoxy-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)acetamide CAS No. 865174-33-0

(Z)-2-(1,3-dioxoisoindolin-2-yl)-N-(6-ethoxy-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)acetamide

Cat. No. B2753216
CAS RN: 865174-33-0
M. Wt: 453.51
InChI Key: GQFMGUNWFSEXGG-VHXPQNKSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is a complex organic molecule. It contains an isoindoline group, which is a type of heterocyclic compound . It also contains a benzo[d]thiazole group, which is another type of heterocyclic compound .


Molecular Structure Analysis

The crystal structure of a similar compound, 2-(1,3-dioxoisoindolin-2-yl)propanoic acid, reveals a complex polymeric chain with intermolecular O-HO hydrogen bonds and weak intramolecular C-HO hydrogen bonds .

Scientific Research Applications

Anti-inflammatory Applications

A series of derivatives were synthesized and evaluated for anti-inflammatory activity using both in vitro and in vivo models. These derivatives showed promising anti-inflammatory activity. The study also conducted molecular docking to understand the binding affinity towards human serum albumin, indicating a potential mechanism of action for their anti-inflammatory effects (Nikalje, Hirani, & Nawle, 2015).

Anticonvulsant Evaluation

In another study, derivatives of the compound were designed, synthesized, and evaluated for anticonvulsant activities. The study utilized the maximal electroshock test and subcutaneous pentylenetetrazole seizures models in mice. One specific derivative showed significant anticonvulsant activity, highlighting the compound's potential in developing new anticonvulsant medications (Nath et al., 2021).

Solubility and Drug Delivery

A study on a related derivative focused on its solubility and drug delivery capabilities. It investigated the preferential solvation of the compound in a binary cosolvent system, predicting improved oral absorption and bioavailability, which could be beneficial for managing diabetes mellitus and its complications (Hussain et al., 2022).

Metabolic Stability Improvement

Research into improving the metabolic stability of derivatives through structural modification indicated that altering the heterocyclic rings can reduce metabolic deacetylation, improving the compound's pharmacokinetic properties. This has implications for the development of more stable and effective pharmaceutical agents (Stec et al., 2011).

Crystal Structure Analysis

The crystal structures of certain derivatives have been analyzed to provide insights into their molecular configurations, which can inform the design of new compounds with improved efficacy and safety profiles (Galushchinskiy, Slepukhin, & Obydennov, 2017).

properties

IUPAC Name

2-(1,3-dioxoisoindol-2-yl)-N-[6-ethoxy-3-(2-ethoxyethyl)-1,3-benzothiazol-2-ylidene]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3O5S/c1-3-30-12-11-25-18-10-9-15(31-4-2)13-19(18)32-23(25)24-20(27)14-26-21(28)16-7-5-6-8-17(16)22(26)29/h5-10,13H,3-4,11-12,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQFMGUNWFSEXGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCN1C2=C(C=C(C=C2)OCC)SC1=NC(=O)CN3C(=O)C4=CC=CC=C4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-2-(1,3-dioxoisoindolin-2-yl)-N-(6-ethoxy-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.